
Polygalacic acid
Overview
Description
Mechanism of Action
Target of Action
Virgaureagenin G, also known as CID 161388 or (4aR,5R,6aR,6aS,6bR,9R,10R,11S,12aR,14bR)-5,10,11-trihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid, primarily targets the cholinergic system . It interacts with key enzymes such as acetylcholinesterase (AChE) and choline acetyltransferase (ChAT), which are crucial for the synthesis and degradation of acetylcholine (ACh), a neurotransmitter involved in memory and learning .
Mode of Action
Virgaureagenin G enhances the reactivity of the cholinergic system by decreasing AChE activity, which results in an increase in ACh levels . Simultaneously, it increases ChAT activity, further promoting the synthesis of ACh . These interactions lead to elevated levels of ACh in the hippocampus and frontal cortex, areas of the brain associated with cognition .
Biochemical Pathways
The compound’s action on the cholinergic system affects the biochemical pathway of acetylcholine synthesis and degradation . By inhibiting AChE and stimulating ChAT, Virgaureagenin G disrupts the normal balance of ACh production and breakdown, leading to an overall increase in ACh levels .
Result of Action
The increased levels of ACh resulting from Virgaureagenin G’s action lead to enhanced cholinergic system reactivity . This can have significant effects at the molecular and cellular levels, potentially improving cognitive function . Additionally, Virgaureagenin G has been shown to ameliorate neuroinflammation, providing a neuroprotective effect .
Biochemical Analysis
Biochemical Properties
Virgaureagenin G plays a role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules . It has been found to inhibit the expression of matrix metalloproteinases (MMPs), which are enzymes involved in the breakdown of extracellular matrix in normal physiological processes .
Cellular Effects
Virgaureagenin G exerts effects on various types of cells and cellular processes . It has been found to significantly improve cholinergic system reactivity, as indicated by decreased acetylcholinesterase (AChE) activity, increased choline acetyltransferase (ChAT) activity, and elevated levels of acetylcholine (ACh) in the hippocampus and frontal cortex .
Molecular Mechanism
The molecular mechanism of action of Virgaureagenin G involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level by inhibiting the activity of acetylcholinesterase (AChE), increasing the activity of choline acetyltransferase (ChAT), and elevating the levels of acetylcholine (ACh) in the hippocampus and frontal cortex .
Temporal Effects in Laboratory Settings
The effects of Virgaureagenin G change over time in laboratory settings
Dosage Effects in Animal Models
The effects of Virgaureagenin G vary with different dosages in animal models
Metabolic Pathways
Virgaureagenin G is involved in various metabolic pathways It interacts with enzymes or cofactors and may have effects on metabolic flux or metabolite levels
Transport and Distribution
Virgaureagenin G is transported and distributed within cells and tissues It may interact with transporters or binding proteins, and may have effects on its localization or accumulation
Preparation Methods
Synthetic Routes and Reaction Conditions
Virgaureagenin G is typically isolated from natural sources, particularly from the roots of Polygala tenuifolia Willd . The extraction process involves several steps, including solvent extraction, chromatography, and crystallization .
Industrial Production Methods
advancements in biotechnology and synthetic biology may offer potential for large-scale production in the future .
Chemical Reactions Analysis
Types of Reactions
Virgaureagenin G undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: Reduction reactions can alter the double bonds within the triterpenoid structure.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Virgaureagenin G .
Scientific Research Applications
Virgaureagenin G has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Ginsenoside Rg1: Another triterpenoid saponin with neuroprotective properties.
Astragaloside IV: Known for its anti-inflammatory and antioxidant effects.
Hederagenin: Exhibits similar neuroprotective and anti-inflammatory activities.
Uniqueness
Virgaureagenin G is unique due to its specific modulation of the cholinergic system and its potent neuroprotective effects . Its ability to significantly improve cholinergic system reactivity and reduce neuroinflammation sets it apart from other similar compounds .
Properties
IUPAC Name |
(4aR,5R,6aR,6aS,6bR,9R,10R,11S,12aR,14bR)-5,10,11-trihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O6/c1-25(2)11-12-30(24(35)36)18(13-25)17-7-8-21-26(3)14-19(32)23(34)27(4,16-31)20(26)9-10-28(21,5)29(17,6)15-22(30)33/h7,18-23,31-34H,8-16H2,1-6H3,(H,35,36)/t18-,19+,20?,21-,22-,23+,26+,27+,28-,29-,30-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGGGRGBDMBZXKF-KZMOAHQXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(C(C1)C3=CCC4C(C3(CC2O)C)(CCC5C4(CC(C(C5(C)CO)O)O)C)C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CCC3[C@@]([C@H]1CC=C4[C@]2(C[C@H]([C@@]5([C@@H]4CC(CC5)(C)C)C(=O)O)O)C)(C[C@@H]([C@@H]([C@@]3(C)CO)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30944988 | |
| Record name | 2,3,16,23-Tetrahydroxyolean-12-en-28-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30944988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
504.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22338-71-2 | |
| Record name | Polygalacic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022338712 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3,16,23-Tetrahydroxyolean-12-en-28-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30944988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


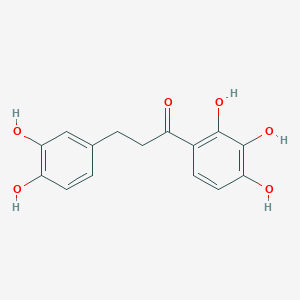


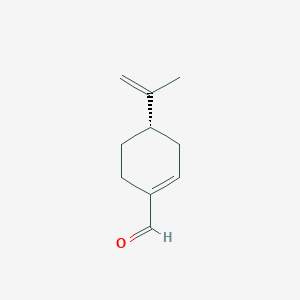
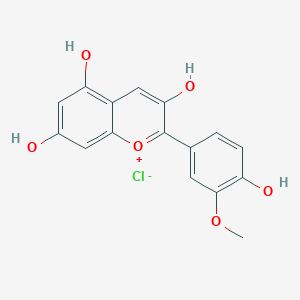
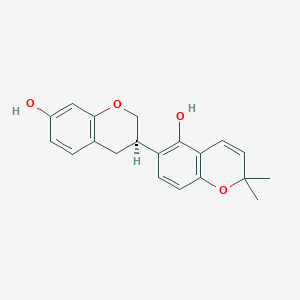
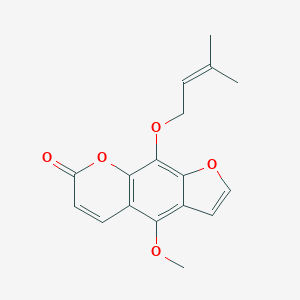
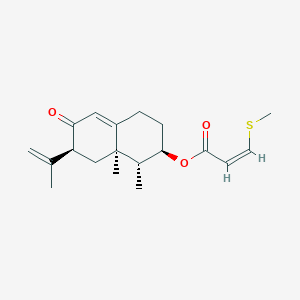
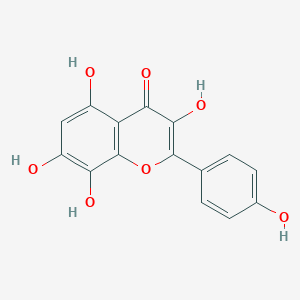

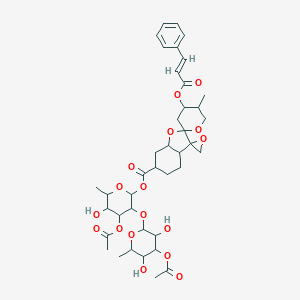


![[2-(Hydroxymethyl)-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] 4-hydroxy-3-methoxybenzoate](/img/structure/B192102.png)
